molecular formula C19H20BrNO4 B4191341 4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4191341
M. Wt: 406.3 g/mol
InChI Key: RNJDQDNGNGNRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinone core substituted with bromine, ethoxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenyl precursor, followed by ethoxylation and methoxylation reactions. The quinolinone core is then constructed through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation agents like N-bromosuccinimide (NBS) for bromination, and methoxylation using sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. The quinolinone core may interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-2-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one: Shares similar structural features but with a thieno[2,3-d]pyrimidine core.

    7-(2-ethoxyphenyl)dihydroazolopyrimidines: Contains an ethoxyphenyl group and exhibits similar reactivity.

Uniqueness

4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-bromo-2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-4-25-16-6-5-11(20)7-14(16)12-9-19(22)21-15-10-18(24-3)17(23-2)8-13(12)15/h5-8,10,12H,4,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJDQDNGNGNRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 4
4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 5
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4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 6
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4-(5-BROMO-2-ETHOXYPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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